2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylsulfamoyl group, a phenoxy group, and a pyridinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methyl-4-(phenylsulfamoyl)phenol, which is then reacted with 2-chloromethylpyridine under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylsulfamoyl derivatives and phenoxyacetamides, such as:
- 2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]ACETIC ACID
- 2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-METHYLACETAMIDE
Uniqueness
What sets 2-[2-METHYL-4-(PHENYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-16-13-19(29(26,27)24-17-7-3-2-4-8-17)10-11-20(16)28-15-21(25)23-14-18-9-5-6-12-22-18/h2-13,24H,14-15H2,1H3,(H,23,25) |
InChI Key |
IDRJIRKTGGOSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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